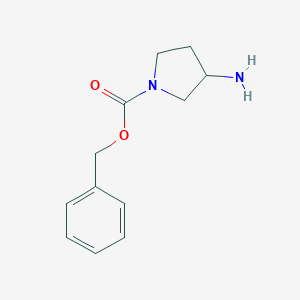

Benzyl 3-aminopyrrolidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-aminopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXJNSKAXZNWMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20939924 | |

| Record name | Benzyl 3-aminopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185057-50-5 | |

| Record name | Phenylmethyl 3-amino-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185057-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 3-aminopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 185057-50-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 3-aminopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing benzyl 3-aminopyrrolidine-1-carboxylate, a valuable chiral building block in medicinal chemistry and drug development. This document details two primary synthetic routes, complete with experimental protocols, quantitative data, and logical workflow diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

This compound, particularly in its enantiomerically pure forms ((R) and (S)), is a critical intermediate in the synthesis of a wide range of pharmacologically active compounds. The pyrrolidine scaffold is a prevalent motif in many bioactive molecules, and the presence of a primary amine at the 3-position allows for diverse functionalization, making it a versatile synthon for drug discovery. This guide will focus on two effective strategies for its synthesis: a classical approach involving the transformation of a chiral hydroxyprolinol derivative and an alternative route employing orthogonal protecting group chemistry.

Pathway 1: Synthesis from (S)-3-Hydroxypyrrolidine

This pathway outlines the synthesis of (R)-benzyl 3-aminopyrrolidine-1-carboxylate starting from the commercially available (S)-3-hydroxypyrrolidine hydrochloride. The key transformations involve the protection of the pyrrolidine nitrogen with a benzyloxycarbonyl (Cbz) group, activation of the hydroxyl group via mesylation, and subsequent nucleophilic substitution with ammonia, which proceeds with an inversion of stereochemistry.

Logical Workflow for Pathway 1

Caption: Synthesis of (R)-Benzyl 3-aminopyrrolidine-1-carboxylate from (S)-3-Hydroxypyrrolidine.

Experimental Protocols for Pathway 1

Step 1: Synthesis of Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate

-

Procedure: To a solution of (S)-3-hydroxypyrrolidine hydrochloride (6.18 g, 50 mmol) in water (175 mL), the pH is adjusted to 10 with a 10% aqueous sodium hydroxide solution at 0-5°C. Benzyl chloroformate (7.1 mL, 50 mmol) is then added dropwise over 30 minutes, maintaining the pH between 9.5 and 11.5 with the concurrent dropwise addition of 10% sodium hydroxide solution. The reaction mixture is stirred for an additional hour at room temperature. The product is then extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the title compound as a beige oil.[1]

-

Purification: The crude product can be purified by silica gel column chromatography.[1]

Step 2: Synthesis of Benzyl (S)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate

-

Procedure: A solution of benzyl (S)-3-hydroxypyrrolidine-1-carboxylate (7.3 g, 33 mmol) and triethylamine (5.56 mL, 40 mmol) in ethyl acetate (80 mL) is cooled to 0-5°C under an inert atmosphere. A solution of methanesulfonyl chloride (2.97 mL, 38 mmol) in ethyl acetate (20 mL) is added dropwise over 30 minutes. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature. The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the desired mesylate.[1]

Step 3: Synthesis of (R)-Benzyl 3-aminopyrrolidine-1-carboxylate

-

Procedure: Benzyl (S)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (5.0 g, 16.7 mmol) is placed in a high-pressure autoclave. The vessel is purged with an inert gas and cooled. Liquid ammonia is introduced, and the reaction is heated to 150°C. After stirring for 40 minutes, the autoclave is cooled, and the excess ammonia is carefully vented. The residue is taken up in a suitable organic solvent (e.g., dichloromethane), filtered, and concentrated under reduced pressure to afford the crude product.[1]

-

Purification: The final product is purified by silica gel column chromatography to yield (R)-benzyl 3-aminopyrrolidine-1-carboxylate as a pale yellow oil.[1]

Quantitative Data for Pathway 1

| Step | Product | Starting Material | Reagents | Yield | Purity (e.e.) |

| 1 | Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate | (S)-3-Hydroxypyrrolidine HCl | Benzyl Chloroformate, NaOH | ~98% | >99% |

| 2 | Benzyl (S)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate | Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate | Mesyl Chloride, Triethylamine | High | >99% |

| 3 | (R)-Benzyl 3-aminopyrrolidine-1-carboxylate | Benzyl (S)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate | Ammonia | ~70% | 97% |

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Pathway 2: Synthesis from (S)-tert-Butyl 3-aminopyrrolidine-1-carboxylate

This alternative pathway utilizes an orthogonal protecting group strategy, starting from the commercially available (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate. The exocyclic amine is first protected with a Cbz group. Subsequently, the Boc group on the pyrrolidine nitrogen is selectively removed under acidic conditions, followed by the introduction of a Cbz group onto the ring nitrogen.

Logical Workflow for Pathway 2

Caption: Synthesis of (S)-Benzyl 3-((benzyloxycarbonyl)amino)pyrrolidine-1-carboxylate.

Experimental Protocols for Pathway 2

Step 1: Synthesis of (S)-tert-Butyl 3-((benzyloxycarbonyl)amino)pyrrolidine-1-carboxylate

-

Procedure: To a solution of (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate (1.86 g, 10 mmol) in a 1:1 mixture of THF and water (40 mL), sodium bicarbonate (1.68 g, 20 mmol) is added. The mixture is cooled to 0°C, and benzyl chloroformate (1.5 mL, 10.5 mmol) is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).

Step 2: Selective Deprotection of the Boc Group

-

Procedure: The (S)-tert-butyl 3-((benzyloxycarbonyl)amino)pyrrolidine-1-carboxylate (3.20 g, 10 mmol) is dissolved in dichloromethane (20 mL) and cooled to 0°C. Trifluoroacetic acid (10 mL) is added dropwise, and the mixture is stirred at room temperature for 1-2 hours. The volatiles are removed under reduced pressure. The residue is dissolved in water and washed with diethyl ether. The aqueous layer is then basified with a saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic extracts are dried and concentrated to give the deprotected amine.

Step 3: Synthesis of (S)-Benzyl 3-((benzyloxycarbonyl)amino)pyrrolidine-1-carboxylate

-

Procedure: The crude (S)-benzyl (pyrrolidin-3-yl)carbamate from the previous step is dissolved in a mixture of THF and water. Sodium bicarbonate is added, and the mixture is cooled to 0°C. Benzyl chloroformate is added dropwise, and the reaction is stirred to completion. The workup is similar to Step 1 of this pathway.

-

Purification: The final product is purified by silica gel column chromatography.

Quantitative Data for Pathway 2

| Step | Product | Starting Material | Reagents | Yield |

| 1 | (S)-tert-Butyl 3-((benzyloxycarbonyl)amino)pyrrolidine-1-carboxylate | (S)-tert-Butyl 3-aminopyrrolidine-1-carboxylate | Benzyl Chloroformate, NaHCO₃ | High |

| 2 | (S)-Benzyl (pyrrolidin-3-yl)carbamate | (S)-tert-Butyl 3-((benzyloxycarbonyl)amino)pyrrolidine-1-carboxylate | Trifluoroacetic Acid | Good |

| 3 | (S)-Benzyl 3-((benzyloxycarbonyl)amino)pyrrolidine-1-carboxylate | (S)-Benzyl (pyrrolidin-3-yl)carbamate | Benzyl Chloroformate, NaHCO₃ | Good |

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate | C₁₂H₁₅NO₃ | 221.25 | Beige liquid | - |

| Benzyl (S)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate | C₁₃H₁₇NO₅S | 299.34 | - | - |

| (R)-Benzyl 3-aminopyrrolidine-1-carboxylate | C₁₂H₁₆N₂O₂ | 220.27 | Pale yellow oil | 310-316 (decomposes)[2] |

| (S)-tert-Butyl 3-aminopyrrolidine-1-carboxylate | C₉H₁₈N₂O₂ | 186.25 | - | - |

| (S)-tert-Butyl 3-((benzyloxycarbonyl)amino)pyrrolidine-1-carboxylate | C₁₇H₂₄N₂O₄ | 320.39 | - | - |

Spectroscopic Data for (R)-Benzyl 3-aminopyrrolidine-1-carboxylate:

-

¹H NMR (CDCl₃): Chemical shifts (δ) will be observed for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), the benzylic protons (-CH₂-) of the Cbz group (around 5.1 ppm), and the protons of the pyrrolidine ring. The protons on the carbon bearing the amino group will show characteristic shifts.

-

¹³C NMR (CDCl₃): Signals will be present for the carbonyl carbon of the carbamate, the aromatic carbons, the benzylic carbon, and the carbons of the pyrrolidine ring.

-

Mass Spectrometry (ESI-MS): The protonated molecular ion [M+H]⁺ is expected at m/z 221.12.

Note: Specific spectral data should be acquired for each synthesized batch for confirmation of structure and purity.

Conclusion

This technical guide has detailed two robust synthetic pathways for the preparation of this compound. Pathway 1 offers a well-established route with a stereochemical inversion, while Pathway 2 provides a flexible alternative based on orthogonal protecting group strategy. The choice of pathway will depend on the availability of starting materials, desired stereochemistry, and the specific requirements of the research or development project. The provided experimental protocols and data are intended to serve as a valuable resource for chemists in the pharmaceutical and related industries.

References

An In-depth Technical Guide on the Physicochemical Properties of Benzyl 3-aminopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-aminopyrrolidine-1-carboxylate, a key building block in medicinal chemistry, plays a crucial role in the synthesis of a wide array of pharmaceutical compounds. Its unique structural features, combining a reactive primary amine and a protected pyrrolidine ring, make it a versatile intermediate for creating novel therapeutics. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, formulation, and development. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, alongside detailed experimental protocols for their determination.

Core Physicochemical Properties

A summary of the available quantitative data for this compound is presented below. It is important to note that experimental data for the racemic mixture is limited, and some data is derived from its stereoisomers.

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₂H₁₆N₂O₂ | --- | --INVALID-LINK--[1] |

| Molecular Weight | 220.27 g/mol | --- | --INVALID-LINK--[1] |

| Boiling Point | 315 °C | Experimental (for (R)-isomer) | --INVALID-LINK--, --INVALID-LINK--[2][3] |

| Calculated logP | 1.3562 | Computational | --INVALID-LINK--[1] |

| Melting Point | Not available | --- | --- |

| Aqueous Solubility | Not available | --- | --- |

| pKa | Not available | --- | --- |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These are generalized protocols and may require optimization for this specific compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube filled with a high-boiling point oil or an automated melting point apparatus).

-

Heating: The apparatus is heated slowly and steadily, at a rate of 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the end of melting) are recorded. This range is the melting point of the substance.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation Method

-

Apparatus Setup: A small quantity of the liquid is placed in a distillation flask, along with a few boiling chips to ensure smooth boiling. A thermometer is positioned so that its bulb is just below the level of the side arm of the flask. The flask is connected to a condenser.

-

Heating: The flask is heated gently.

-

Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb before passing into the condenser. The temperature is recorded when it becomes constant. This constant temperature is the boiling point of the liquid.

Aqueous Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as g/L or mol/L.

pKa Determination

The pKa is a measure of the acidity or basicity of a substance. For an amine-containing compound like this compound, the pKa of its conjugate acid is typically determined.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of the compound is dissolved in a known volume of water or a suitable co-solvent.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored continuously using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

LogP (Partition Coefficient) Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water. LogP is the logarithm of this ratio and is a key indicator of a molecule's lipophilicity.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water are shaken together and allowed to separate to ensure mutual saturation.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation and Quantification: The two phases are allowed to separate completely. The concentration of the compound in each phase is then determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the experimental determination of the core physicochemical properties of a novel compound like this compound.

Caption: Workflow for Physicochemical Profiling.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While some experimental data is available, further empirical studies are necessary to fully characterize this important synthetic intermediate. The detailed protocols provided herein offer a robust framework for researchers to conduct these essential measurements, thereby facilitating the continued application of this versatile molecule in the discovery and development of new medicines.

References

An In-depth Technical Guide to the Structural and Conformational Analysis of Benzyl 3-aminopyrrolidine-1-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This whitepaper provides a comprehensive overview of the methodologies and data interpretation involved in the structural and conformational analysis of Benzyl 3-aminopyrrolidine-1-carboxylate, a key building block in medicinal chemistry. Due to the limited availability of public crystallographic data for this specific molecule, this guide focuses on the established experimental and computational protocols required to elucidate its three-dimensional structure and dynamic conformational landscape.

Introduction

This compound is a chiral heterocyclic compound of significant interest in drug discovery. The pyrrolidine scaffold is a prevalent feature in many biologically active molecules, and its derivatives have been explored as antagonists for chemokine receptors and inhibitors of various kinases.[1][2] The conformational flexibility of the five-membered pyrrolidine ring, coupled with the rotatable benzyl and carbamate groups, dictates the molecule's overall shape and its ability to interact with biological targets.[3] A thorough understanding of its structural and conformational properties is therefore critical for rational drug design and structure-activity relationship (SAR) studies.[4]

This guide details the primary experimental and computational techniques employed for the structural and conformational analysis of small organic molecules like this compound.

Structural Analysis via X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state.[5][6] The resulting crystal structure provides a wealth of information, including bond lengths, bond angles, torsion angles, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

The primary challenge in X-ray crystallography is obtaining a high-quality single crystal suitable for diffraction.[6][7]

Methodology:

-

Purification: The compound must be of high purity (>98%). Standard purification techniques such as column chromatography or recrystallization should be employed.

-

Crystal Growth: Growing diffraction-quality crystals can be achieved through several methods:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethyl acetate, methanol, or a mixture). The container is loosely covered to allow for slow evaporation of the solvent over several days to weeks.[8]

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container with a more volatile anti-solvent in which the compound is poorly soluble. Slow diffusion of the anti-solvent vapor into the solution induces crystallization.[8]

-

Cooling: A saturated solution of the compound in a suitable solvent at an elevated temperature is slowly cooled to room temperature or below, leading to crystallization.[9]

-

-

Data Collection: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[6] The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates.

Illustrative Data Presentation

The following tables represent typical quantitative data obtained from a successful X-ray crystallographic analysis. Note: These values are illustrative for this compound and are based on standard bond lengths and angles for similar fragments.

Table 1: Selected Bond Lengths

| Bond | Length (Å) |

| C1-N1 | 1.47 |

| N1-C(benzyl) | 1.46 |

| N1-C(carbamate) | 1.35 |

| C(carbamate)=O | 1.22 |

| O-C(benzyl) | 1.45 |

| C3-N(amino) | 1.46 |

Table 2: Selected Bond Angles

| Atoms | Angle (°) |

| C1-N1-C(benzyl) | 112.0 |

| C1-N1-C(carbamate) | 125.0 |

| O=C(carbamate)-O | 124.0 |

| N1-C(carbamate)-O | 111.0 |

| N(amino)-C3-C2 | 110.0 |

Table 3: Key Torsion Angles

| Atoms | Angle (°) |

| C2-C1-N1-C(carbamate) | 175.0 |

| C1-N1-C(carbamate)-O | -5.0 |

| N1-C(carbamate)-O-C(benzyl) | 178.0 |

| C2-C3-N(amino)-H | 60.0 (gauche) |

Conformational Analysis in Solution using NMR Spectroscopy

While X-ray crystallography provides a static picture of the molecule, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution.[10][11]

Experimental Protocols

A series of NMR experiments are required to fully characterize the conformational preferences.

Methodology:

-

Sample Preparation: A solution of the compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

1D NMR (¹H and ¹³C): Standard proton and carbon-13 spectra are acquired to assign all signals to the corresponding atoms in the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin couplings through bonds, aiding in the assignment of the pyrrolidine ring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, useful for assigning quaternary carbons and confirming the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis. It detects through-space correlations between protons that are close to each other (< 5 Å), providing information about folding and the relative orientation of different parts of the molecule. For example, NOE signals between the benzyl protons and specific pyrrolidine ring protons can define the orientation of the benzyl group.

-

-

Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, one can study dynamic processes such as ring puckering or restricted rotation around single bonds.[10] Changes in chemical shifts or the coalescence of signals can be used to determine the energy barriers between different conformers.

Illustrative Data Interpretation

Table 4: Hypothetical NOE Correlations and Inferred Conformations

| Proton 1 | Proton 2 | NOE Intensity | Inferred Proximity | Conformational Implication |

| H(benzyl ortho) | H1 (pyrrolidine) | Strong | < 3 Å | Benzyl ring is oriented towards the C1 position of the pyrrolidine. |

| H3 (pyrrolidine) | H5 (pyrrolidine, cis) | Medium | ~3.5 Å | Confirms the relative stereochemistry on the pyrrolidine ring. |

| H(amine) | H2 (pyrrolidine, trans) | Weak | ~4.5 Å | Suggests a preferred orientation of the amino group. |

Computational Conformational Analysis

Computational modeling complements experimental data by providing insights into the relative energies of different conformers and the energy barriers for their interconversion.[12]

Methodologies

Workflow:

-

Conformational Search: A systematic or stochastic search of the conformational space is performed to identify low-energy conformers. This can be done using methods like molecular mechanics force fields (e.g., MMFF94, OPLS3).

-

Geometry Optimization and Energy Calculation: The identified low-energy conformers are then subjected to higher-level quantum mechanical calculations (e.g., Density Functional Theory - DFT) to obtain more accurate geometries and relative energies.

-

Population Analysis: The relative energies are used to calculate the Boltzmann population of each conformer at a given temperature, providing a theoretical distribution of the conformational ensemble.

Visualizations

Experimental Workflow for Structural Elucidation

References

- 1. researchgate.net [researchgate.net]

- 2. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. How To [chem.rochester.edu]

- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 9. journals.iucr.org [journals.iucr.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BCL::Conf: small molecule conformational sampling using a knowledge based rotamer library - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Benzyl 3-aminopyrrolidine-1-carboxylate Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Benzyl 3-aminopyrrolidine-1-carboxylate and its derivatives represent a significant class of compounds primarily investigated for their potent inhibitory action against the enzyme Dipeptidyl Peptidase-4 (DPP-4). This mechanism is of high therapeutic interest, particularly in the management of type 2 diabetes mellitus. DPP-4 is a serine protease responsible for the rapid inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3][4] By inhibiting DPP-4, these compounds prolong the activity of active incretins, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control.[1][5][6][7] This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

The primary mechanism of action for this compound derivatives is the competitive and reversible inhibition of the DPP-4 enzyme.

Physiological Role of DPP-4

DPP-4 is a transmembrane glycoprotein that is also found in a soluble, active form in circulation.[8] It functions as a serine exopeptidase, selectively cleaving dipeptides from the N-terminus of polypeptides that contain a proline or alanine residue in the penultimate position.[3] The most critical substrates in the context of glucose metabolism are the incretin hormones GLP-1 and GIP.[1][2][4] Following a meal, these hormones are released from the gut and are responsible for up to 70% of postprandial insulin secretion.[9] However, DPP-4 rapidly cleaves and inactivates them, resulting in a very short physiological half-life of only 1-2.5 minutes for active GLP-1.[7]

The Incretin Effect and DPP-4 Inhibition

The inhibition of DPP-4 by compounds such as this compound derivatives prevents the degradation of GLP-1 and GIP.[3][7] This action elevates and prolongs the bioavailability of these active incretin hormones, thereby enhancing their natural glucose-lowering effects.[1][2]

The key downstream consequences of increased active incretin levels include:

-

Enhanced Glucose-Dependent Insulin Secretion: Elevated GLP-1 and GIP levels potentiate insulin release from pancreatic β-cells in a glucose-dependent manner. This means insulin secretion is stimulated only when blood glucose levels are high, which significantly reduces the risk of hypoglycemia.[1][2][4]

-

Suppression of Glucagon Secretion: GLP-1 acts on pancreatic α-cells to inhibit the secretion of glucagon, a hormone that raises blood glucose by promoting hepatic glucose production.[1][2][5] This effect also contributes to better glycemic control, particularly in the postprandial state.

-

Non-Glycemic Effects: Prolonged GLP-1 activity can also delay gastric emptying and promote satiety, which may contribute to weight neutrality or modest weight loss.[5][6]

Signaling Pathway Visualization

The following diagram illustrates the central role of DPP-4 inhibition in the incretin pathway.

Quantitative Data and Structure-Activity Relationships (SAR)

The potency of DPP-4 inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50). The pyrrolidine scaffold is a well-established core for potent DPP-4 inhibitors.[10] Structure-activity relationship studies indicate that substitutions on this core, particularly benzyl groups, are critical for high-affinity binding to the enzyme's active site.

| Compound Class/Derivative | Target | Potency (IC50) | Notes |

| m-benzyl substituted 3-amino-2-cyanopyrrolidine derivative | DPP-4 | 1.3 nM | A highly potent analog demonstrating the value of the benzyl group.[9] |

| 1,2,3-triazole-5-carboximidamide derivative (Compound 2) | DPP-4 | 6.57 µM | Example of a triazole-based DPP-4 inhibitor.[11] |

| β-amino amides with triazolopiperazine (Compounds 3 and 4) | DPP-4 | 2 nM | Demonstrates high potency with a different scaffold.[11] |

| 3-aminocoumarin derivative (Compound 31) | DPP-4 | 3.16 µM | Example of a coumarin-based DPP-4 inhibitor.[11] |

Data presented for contextual comparison of inhibitor potencies across different chemical scaffolds.

Experimental Protocols

The evaluation of this compound derivatives as DPP-4 inhibitors is primarily conducted using in vitro enzymatic assays.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol outlines a standard method for determining the IC50 value of a test compound against recombinant human DPP-4.

Principle: The assay measures the activity of the DPP-4 enzyme by detecting the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). When cleaved by DPP-4, the free AMC molecule fluoresces, and the signal intensity is proportional to enzyme activity. An inhibitor will reduce the rate of substrate cleavage, resulting in a decreased fluorescent signal.

Materials:

-

Recombinant Human DPP-4 Enzyme

-

DPP-4 Substrate: Gly-Pro-AMC

-

Assay Buffer: Tris-HCl (e.g., 50 mM, pH 8.0)

-

Test Compound (Inhibitor): this compound derivative, dissolved in DMSO.

-

Positive Control: Sitagliptin or another known DPP-4 inhibitor.[12]

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[12]

-

Incubator set to 37°C

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. Also prepare solutions for the 100% activity control (buffer + DMSO) and background control (buffer only).

-

Pre-incubation: In a 96-well microplate, add 25 µL of the test compound dilution (or control) to designated wells.

-

Add 25 µL of diluted DPP-4 enzyme solution to all wells except the background wells. For background wells, add 25 µL of assay buffer.

-

Mix gently and incubate the plate at 37°C for 10-15 minutes.[13][14]

-

Reaction Initiation: Add 50 µL of the DPP-4 substrate (Gly-Pro-AMC) solution to all wells to initiate the enzymatic reaction.[12][13]

-

Incubation: Cover the plate and incubate at 37°C for 30 minutes.[12][13]

-

Measurement: Read the fluorescence of the plate using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[12]

Data Analysis:

-

Subtract the average fluorescence of the background wells from all other readings.

-

Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Signal_Inhibitor / Signal_100%_Activity)] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Visualization

The following diagram outlines the general workflow for screening potential DPP-4 inhibitors.

Conclusion

This compound derivatives function as potent and specific inhibitors of the DPP-4 enzyme. Their mechanism of action is centered on preventing the degradation of the incretin hormones GLP-1 and GIP, thereby enhancing the body's natural glucose-dependent mechanisms for maintaining glycemic control. The well-defined nature of this target and the high potency achievable with this chemical scaffold make these compounds valuable leads for the development of oral hypoglycemic agents for the treatment of type 2 diabetes. Further research into the structure-activity relationships of this class can optimize potency, selectivity, and pharmacokinetic properties, leading to the development of next-generation antidiabetic therapies.

References

- 1. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 7. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 13. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 14. 4.4. Dipeptidyl Peptidase IV Inhibitory Assay and Kinetics Assays [bio-protocol.org]

Catalytic Applications of Benzyl 3-aminopyrrolidine-1-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the synthesis and catalytic applications of derivatives of Benzyl 3-aminopyrrolidine-1-carboxylate, a versatile scaffold in asymmetric organocatalysis. Chiral pyrrolidine-based catalysts have become indispensable tools for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds, finding significant utility in the synthesis of complex chiral molecules crucial for drug discovery and development. This document provides an in-depth overview of the core principles, experimental methodologies, and catalytic performance of these compounds in key organic transformations.

Core Principles of Catalysis

Derivatives of this compound primarily function as organocatalysts through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. The pyrrolidine nitrogen is key to this catalytic cycle, while the stereochemistry of the pyrrolidine ring dictates the facial selectivity of the transformation, leading to high enantioselectivity. The benzyl carboxylate group can influence the catalyst's solubility and steric properties, and can be a synthetic handle for further functionalization or immobilization.

The general catalytic cycle for an enamine-mediated reaction, such as a Michael addition, is depicted below.

Technical Guide: Properties and Applications of Benzyl 3-aminopyrrolidine-1-carboxylate (CAS 185057-50-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-aminopyrrolidine-1-carboxylate, with the CAS number 185057-50-5, is a versatile chiral building block of significant interest in medicinal chemistry and drug discovery. Its pyrrolidine scaffold is a common motif in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and, most importantly, the application of this intermediate in the development of targeted therapeutics, with a focus on its use in the synthesis of KIFC1 inhibitors and CCR2 antagonists.

Chemical and Physical Properties

This compound, also known as N-Cbz-3-aminopyrrolidine, is a stable, commercially available intermediate.[1][2][3] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 185057-50-5 | [1][2] |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [1][2] |

| Molecular Weight | 220.27 g/mol | [2] |

| Appearance | White to off-white powder or solid | [1] |

| Boiling Point | 351.7 °C at 760 mmHg | [1] |

| Flash Point | 166.5 °C | [1] |

| Density | 1.186 g/cm³ | [1] |

| Solubility | Soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. | [1] |

| Purity | Typically ≥97% | [4][5] |

| Storage | Store at 4°C, protected from light. | [4] |

Applications in Drug Discovery

This compound serves as a crucial starting material for the synthesis of various biologically active molecules, particularly those targeting cancer and inflammatory diseases. Its chiral nature is often exploited to generate enantiomerically pure final compounds, which is critical for specificity and efficacy in drug action.

Synthesis of KIFC1 Inhibitors for Cancer Therapy

The kinesin motor protein KIFC1 (also known as HSET) plays a critical role in the clustering of multiple centrosomes in cancer cells, a process essential for their survival and proliferation.[5] Inhibition of KIFC1 leads to mitotic catastrophe and cell death in these cancer cells, making it an attractive therapeutic target.[5] The chiral (R)-enantiomer of N-Cbz-3-aminopyrrolidine is a key intermediate in the synthesis of potent KIFC1 inhibitors, such as AZ82.[6]

Synthesis of CCR2 Antagonists for Inflammatory Diseases and Cancer

The C-C chemokine receptor 2 (CCR2) and its ligand CCL2 are key mediators of monocyte and macrophage recruitment to sites of inflammation and tumors.[7] The CCL2-CCR2 signaling axis is implicated in the pathogenesis of various inflammatory diseases and cancer progression.[7] N-Cbz-3-aminopyrrolidine derivatives are utilized as scaffolds for the development of potent and selective CCR2 antagonists.

Experimental Protocols

General Protocol for N-Cbz Deprotection

The Cbz (benzyloxycarbonyl) protecting group on the pyrrolidine nitrogen is typically removed via catalytic hydrogenation. This is a standard procedure in organic synthesis to liberate the secondary amine for subsequent reactions.

Materials:

-

N-Cbz-3-aminopyrrolidine (1.0 equiv)

-

Palladium on carbon (10% Pd/C, 0.1 equiv)

-

Methanol (as solvent)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve N-Cbz-3-aminopyrrolidine in methanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C to the solution.

-

Seal the flask and purge with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected 3-aminopyrrolidine, which can be used in the next step without further purification.

Representative Synthesis of a KIFC1 Inhibitor Precursor

The following is a representative protocol for the initial coupling step in the synthesis of a KIFC1 inhibitor, based on the general procedures for amide bond formation.

Materials:

-

(R)-3-Aminopyrrolidine (deprotected from (R)-N-Cbz-3-aminopyrrolidine) (1.0 equiv)

-

A suitably substituted carboxylic acid (e.g., a phenylalanine derivative) (1.1 equiv)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

-

Dimethylformamide (DMF) (as solvent)

Procedure:

-

Dissolve the carboxylic acid in DMF.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of (R)-3-aminopyrrolidine in DMF to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, quench with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired amide.

Quantitative Biological Data

The following table summarizes the inhibitory activities of representative compounds synthesized using methodologies involving aminopyrrolidine derivatives.

| Compound Class | Target | Compound Example | IC₅₀ (nM) | Reference |

| KIFC1 Inhibitor | KIFC1 | AZ82 | 300 | [5] |

| CCR2 Antagonist | CCR2b Binding | Compound 71 | 3.2 | [8] |

| CCR2 Antagonist | MCP-1-Induced Chemotaxis | Compound 71 | 0.83 | [8] |

| CCR2 Antagonist | Ca²⁺ Flux | Compound 71 | 7.5 | [8] |

Signaling Pathways and Experimental Workflows

CCR2 Signaling Pathway

The binding of the chemokine CCL2 to its receptor CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This pathway is crucial for the chemotaxis of monocytes and macrophages. Antagonists developed from N-Cbz-3-aminopyrrolidine block this initial binding step.

KIFC1 in Mitosis and Inhibition Workflow

KIFC1 is a minus-end directed motor protein that crosslinks and slides microtubules, a function that is critical for clustering supernumerary centrosomes in cancer cells to form a pseudo-bipolar spindle. Inhibition of KIFC1's ATPase activity prevents this process, leading to multipolar spindle formation and ultimately, cell death.

Conclusion

This compound (CAS 185057-50-5) is a valuable and versatile chiral intermediate in the field of drug discovery. Its utility in the synthesis of potent and selective inhibitors of key therapeutic targets such as KIFC1 and CCR2 highlights its importance for researchers and scientists in the development of novel therapeutics for cancer and inflammatory diseases. The protocols and data presented in this guide offer a foundational understanding for the application of this compound in advanced medicinal chemistry programs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. selleckchem.com [selleckchem.com]

- 8. Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzyl 3-aminopyrrolidine-1-carboxylate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and synthetic methodologies related to Benzyl 3-aminopyrrolidine-1-carboxylate, a key building block in contemporary drug discovery and development.

Core Physicochemical Data

The fundamental molecular attributes of this compound are summarized below. These data are essential for reaction planning, analytical method development, and interpretation of experimental results.

| Property | Value |

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol |

Experimental Protocols

The synthesis of this compound and its derivatives is a critical process for its application in pharmaceutical research. Below are detailed experimental protocols for its preparation, including the synthesis of its hydrochloride salt, which is a common stable form.

Synthesis of Benzyl (R)-3-aminopyrrolidine-1-carboxylate

This protocol outlines a multi-step synthesis starting from (S)-3-hydroxypyrrolidine hydrochloride.

Step 1: Preparation of Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate

-

Dissolve 6.18 g of (S)-3-hydroxypyrrolidine hydrochloride in 175 ml of water.

-

Adjust the pH of the solution to 10 using a 10% sodium hydroxide solution while cooling to 0-5°C.

-

Add 7.1 ml of benzyl chloroformate dropwise over 30 minutes under an argon atmosphere, maintaining the pH between 9.5 and 11.5 with the dropwise addition of 10% sodium hydroxide solution.

-

After the addition is complete, stir the suspension at room temperature for 16 hours.

-

Extract the product with ethyl acetate.

-

Wash the organic phase with water, dry it over Na₂SO₄, filter, and concentrate the filtrate.

-

Purify the crude product using a silica gel column to yield benzyl (R)-3-hydroxypyrrolidine-1-carboxylate as a beige liquid.

Step 2: Preparation of Benzyl (S)-3-methanesulphonyloxy-pyrrolidine-1-carboxylate

-

Prepare a solution of 7.3 g of benzyl (R)-3-hydroxypyrrolidine-1-carboxylate and 5.56 ml of triethylamine in 80 ml of ethyl acetate.

-

Cool the solution to 0-5°C under an argon atmosphere.

-

Add a solution of 2.97 ml of mesyl chloride in 20 ml of ethyl acetate over 30 minutes.

-

Stir the mixture at room temperature for 2 hours and then let it stand for 16 hours.

-

Dilute the suspension with 40 ml of water, stir for 10 minutes, and then separate the organic phase.

Step 3: Preparation of Benzyl (R)-3-aminopyrrolidine-1-carboxylate

-

Place 5.0 g of benzyl (S)-3-methanesulphonyloxy-pyrrolidine-1-carboxylate in an autoclave.

-

Evacuate the autoclave four times under argon and cool it in an acetone/CO₂ bath.

-

Add ammonia to the autoclave and carry out the reaction at 1.36 x 10⁷ Pa and a temperature of 150°C.

-

Stir the reaction for 40 minutes, then cool the autoclave.

-

Take up the residue in methylene chloride, filter the suspension, and concentrate the filtrate to obtain the final product as a pale yellow oil.

Logical Workflow for Synthesis

The following diagram illustrates the key transformations in the synthesis of Benzyl (R)-3-aminopyrrolidine-1-carboxylate.

Caption: Synthetic pathway from (S)-3-hydroxypyrrolidine.

Navigating the Chemical Landscape of Benzyl 3-aminopyrrolidine-1-carboxylate: An In-depth Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-aminopyrrolidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds, possesses a chemical structure that bestows it with a specific set of physicochemical properties. Understanding its solubility and stability is paramount for its effective handling, formulation, and integration into drug discovery and development pipelines. This technical guide provides a comprehensive overview of the anticipated solubility and stability profiles of this compound, based on the general characteristics of N-Cbz (benzyloxycarbonyl) protected amines and established principles of pharmaceutical chemistry. Detailed experimental protocols for assessing these properties are also presented to aid researchers in their laboratory investigations.

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is crucial.

| Property | Value / Information | Source |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [1] |

| Molecular Weight | 220.27 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Melting Point | 310-316℃ (for the related compound (R)-Benzyl-3-aminopyrrolidine-1-carboxylate) | [2] |

| Density | 1.155 g/mL at 25°C (for the related compound (R)-Benzyl-3-aminopyrrolidine-1-carboxylate) | [2] |

Solubility Profile

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic Solvents | Water, Methanol, Ethanol | Low to Moderate | The carbamate and amine functionalities can form hydrogen bonds with protic solvents. However, the benzyl group may limit extensive solubility in water. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents can effectively solvate the polar parts of the molecule without the steric hindrance of hydrogen bonding to the benzyl group. |

| Non-Polar Solvents | Toluene, Hexane | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate to High | These solvents offer a good balance of polarity to dissolve benzyl carbamates. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[3][4]

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

Phase Separation: Separate the saturated solution from the excess solid by centrifugation and/or filtration. Care must be taken to avoid precipitation or further dissolution during this step.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Profile and Degradation Pathways

This compound, as a benzyl carbamate, is expected to be susceptible to degradation under certain stress conditions. Forced degradation studies are essential to identify potential degradation products and establish the compound's intrinsic stability.

| Stress Condition | Expected Stability | Potential Degradation Pathway |

| Acidic Hydrolysis | Susceptible to cleavage under strong acidic conditions. | Cleavage of the carbamate bond to yield benzyl alcohol, carbon dioxide, and 3-aminopyrrolidine. |

| Basic Hydrolysis | Susceptible to hydrolysis, particularly under strong basic conditions. | Hydrolysis of the carbamate to form benzyl alcohol and the corresponding carbamic acid of the pyrrolidine, which may further decompose. |

| Oxidative | Potentially susceptible to oxidation. | Oxidation of the benzyl group to benzaldehyde or benzoic acid, or oxidation of the pyrrolidine ring. |

| Thermal | Generally stable at ambient temperatures, but may degrade at elevated temperatures. | Thermal decomposition may lead to the cleavage of the benzyl-oxygen bond. |

| Photolytic | May be sensitive to UV light. | Photodegradation could involve cleavage of the carbamate bond or reactions involving the aromatic ring. |

Experimental Protocols for Forced Degradation Studies

Forced degradation studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products.[5]

1. Acidic and Basic Hydrolysis:

-

Protocol: Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media. Maintain the solutions at a controlled temperature (e.g., 60°C) and monitor for degradation over time using HPLC.

2. Oxidative Degradation:

-

Protocol: Prepare a solution of the compound in a suitable solvent and add an oxidizing agent (e.g., 3% hydrogen peroxide). Store the solution at room temperature, protected from light, and analyze samples at various time points.

3. Thermal Degradation:

-

Protocol: Expose a solid sample of the compound to elevated temperatures (e.g., 80°C) in a controlled environment. Dissolve samples at different time points and analyze for degradation.

4. Photostability:

-

Protocol: Expose a solution or solid sample of the compound to a light source with a combination of UV and visible light, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

Potential Degradation Signaling Pathway

The primary degradation pathway for benzyl carbamates under hydrolytic conditions involves the cleavage of the carbamate bond.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique for both solubility and stability studies of this compound.

-

Column: A reversed-phase column (e.g., C18) is typically suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often used to achieve good separation of the parent compound from its potential degradants.

-

Detection: UV detection at a wavelength where the parent compound and its chromophoric degradants absorb is appropriate.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data is essential for definitive characterization, the information and protocols presented here, derived from the established behavior of analogous chemical structures, offer a robust starting point for researchers and drug development professionals. A thorough investigation of these properties is a critical step in the successful application of this versatile chemical intermediate in the pharmaceutical industry.

References

- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. 1-Benzyl-3-aminopyrrolidine | C11H16N2 | CID 2756613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-苄基-3-氨基吡咯烷 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Cbz-Protected Amino Groups [organic-chemistry.org]

Spectroscopic Profile of Benzyl 3-aminopyrrolidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, and MS) for Benzyl 3-aminopyrrolidine-1-carboxylate. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its structural features and comparison with analogous compounds. It also outlines standardized experimental protocols for acquiring such data.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₆N₂O₂

-

Molecular Weight: 220.27 g/mol

-

CAS Number: 185057-50-5[1]

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established chemical shift ranges, correlation tables, and fragmentation patterns of similar functional groups and molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.35 | m | 5H | Ar-H |

| ~ 5.13 | s | 2H | O-CH₂ -Ph |

| ~ 3.6-3.2 | m | 4H | Pyrrolidine Ring Protons (C2-H₂ , C5-H₂ ) |

| ~ 3.1 | m | 1H | Pyrrolidine Ring Proton (C3-H ) |

| ~ 2.1 | m | 1H | Pyrrolidine Ring Proton (C4-H a) |

| ~ 1.8 | m | 1H | Pyrrolidine Ring Proton (C4-H b) |

| ~ 1.6 | br s | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155.0 | C =O (Carbamate) |

| ~ 136.5 | Ar-C (Quaternary) |

| ~ 128.5 | Ar-C H |

| ~ 128.0 | Ar-C H |

| ~ 127.8 | Ar-C H |

| ~ 67.0 | O-C H₂-Ph |

| ~ 51.0 | Pyrrolidine C 3 |

| ~ 47.0 | Pyrrolidine C 2 or C 5 |

| ~ 46.0 | Pyrrolidine C 2 or C 5 |

| ~ 34.0 | Pyrrolidine C 4 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, Sharp (doublet) | N-H Stretch (Primary Amine)[2] |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch |

| ~ 1690 | Strong | C=O Stretch (Carbamate) |

| 1650 - 1580 | Medium | N-H Bend (Primary Amine)[2] |

| 1600, 1495 | Medium to Weak | Aromatic C=C Bending |

| 1250 - 1020 | Medium | C-N Stretch[2] |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 220 | [M]⁺ (Molecular Ion) |

| 176 | [M - C₂H₄N]⁺ |

| 108 | [C₇H₈O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, often the base peak) |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above. Instrument parameters may need to be optimized for the specific sample and equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).[1] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Place the tube in the NMR spectrometer.

-

Acquire the ¹H NMR spectrum. Typical acquisition time is a few minutes.

-

Acquire the ¹³C NMR spectrum. This may require a longer acquisition time (20-60 minutes or more) depending on the sample concentration.[1]

-

IR Spectroscopy

-

Sample Preparation:

-

Neat (Liquid Film): If the sample is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution: Dissolve the compound in a suitable solvent that has minimal interference in the IR spectrum, such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄). The solution is then placed in a liquid sample cell.

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press it into a thin, transparent disk.[3]

-

-

Data Acquisition:

-

Place the prepared sample in the IR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct infusion or through a gas chromatography (GC) inlet. For non-volatile compounds, techniques like electrospray ionization (ESI) from a liquid solution are common.

-

Ionization: Ionize the sample molecules. Electron Impact (EI) is a common method for volatile compounds, which typically generates a molecular ion and various fragment ions.[4] ESI is a softer ionization technique often used for less volatile or thermally labile compounds.

-

Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

potential applications of novel pyrrolidine derivatives in drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered nitrogen-containing heterocycle, pyrrolidine, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and physicochemical properties, including its non-planar, flexible conformation, allow for the precise three-dimensional arrangement of substituents, facilitating effective interactions with a wide array of biological targets. This versatility has propelled the development of numerous FDA-approved drugs and a robust pipeline of clinical candidates across diverse therapeutic areas, including oncology, neurology, and infectious diseases. This technical guide provides a comprehensive overview of the burgeoning potential of novel pyrrolidine derivatives in drug discovery, detailing their synthesis, biological activities, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Therapeutic Applications of Novel Pyrrolidine Derivatives

The inherent versatility of the pyrrolidine ring has enabled its incorporation into a multitude of pharmacologically active agents, demonstrating significant potential in treating a range of human diseases.

Oncology

In the realm of oncology, pyrrolidine derivatives have shown considerable promise by targeting key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Epidermal Growth Factor Receptor (EGFR) Inhibition: A novel series of spirooxindole-pyrrolidine derivatives has demonstrated significant cytotoxic activity against human lung adenocarcinoma (A549) cells.[1] The proposed mechanism of action involves the inhibition of the EGFR signaling pathway, which is a critical regulator of cancer cell growth and survival.[1]

// Nodes EGF [label="EGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2_Sos [label="Grb2/SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Spirooxindole-\nPyrrolidine\nDerivative", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [label="Binds"]; EGFR -> Grb2_Sos [label="Recruits"]; Grb2_Sos -> Ras [label="Activates"]; Ras -> Raf [label="Activates"]; Raf -> MEK [label="Phosphorylates"]; MEK -> ERK [label="Phosphorylates"]; ERK -> Proliferation [label="Promotes"]; EGFR -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> Proliferation [label="Promotes"]; Inhibitor -> EGFR [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee];

// Invisible edges for layout edge [style=invis]; EGF -> PI3K; Grb2_Sos -> Akt; }

Myeloid Cell Leukemia-1 (Mcl-1) Inhibition: Mcl-1, an anti-apoptotic protein of the Bcl-2 family, is a critical target in cancer therapy. Overexpression of Mcl-1 is associated with tumor progression and resistance to chemotherapy. A series of pyrrolidine derivatives have been developed as potent Mcl-1 inhibitors, demonstrating the ability to induce apoptosis in cancer cells.[2][3]

// Nodes Mcl1 [label="Mcl-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bax_Bak [label="Bax / Bak", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrrolidine\nDerivative", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Mcl1 -> Bax_Bak [label="Inhibits", arrowhead=tee]; Bax_Bak -> Apoptosis [label="Induces"]; Inhibitor -> Mcl1 [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; }

| Compound Class | Cancer Cell Line | Target | IC50/Ki (µM) | Reference |

| Spirooxindole-pyrrolidine derivative 2 | A549 (Lung) | EGFR | 5.2 | [1] |

| Spirooxindole-pyrrolidine derivative 1 | A549 (Lung) | EGFR | 8.5 | [1] |

| Pyrrolidine-carboxamide 7g | A-549, MCF-7, HT-29 | EGFR/CDK2 | 0.90 (mean) | [4] |

| Pyrrolidine derivative 21 | MDA-MB-231, PC-3 | Mcl-1 | Ki = 0.53 | [2] |

| Pyrrolidine derivative 18 | - | Mcl-1 | Ki = 0.077 | [3] |

| Pyrrolidine chalcone 3IP | MCF-7 (Breast) | Not specified | 25-30 µg/mL | [5] |

| Pyrrolidine chalcone 3FP | MDA-MB-468 (Breast) | Not specified | 25 µg/mL | [5] |

| Mesitylene-based spirooxindole 5f | A549 (Lung) | Not specified | 1.2 | [6] |

Neurology

The pyrrolidone class of chemicals, which are 2-oxopyrrolidine derivatives, has been a subject of research for their nootropic effects, with potential applications in neuroprotection and as antiepileptic agents.[7]

Acetylcholinesterase (AChE) Inhibition: The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Certain pyrrolidine-containing phenols have been identified as effective inhibitors of AChE.

Neuroprotection: Phenylpyrrolidinone derivatives are being investigated for their neuroprotective effects, which are thought to involve the modulation of AMPA receptors to mitigate glutamate excitotoxicity.[8] Furthermore, some pyrrolidine derivatives act as potent sodium channel blockers, showing neuroprotective activity in models of ischemic stroke.[9]

| Compound Class | Activity | ED50 / Other Metric | Reference |

| Pyrrolidone derivatives | Nootropic, Neuroprotective | Not specified | [7] |

| Phenylpyrrolidinone derivatives | Anticonvulsant | ED50 values reported | [8] |

| Pyrrolidine derivative 5e | Sodium channel blocker | Not specified | [9] |

Infectious Diseases

The pyrrolidine scaffold is also a promising framework for the development of novel anti-infective agents, with demonstrated activity against bacteria and viruses.

Antibacterial Activity (DNA Gyrase Inhibition): DNA gyrase is a crucial bacterial enzyme involved in DNA replication, making it an attractive target for antibiotics. Novel pyrrolidine derivatives have been synthesized and shown to inhibit DNA gyrase, exhibiting potent antibacterial activity.

// Nodes DNA_Gyrase [label="Bacterial DNA Gyrase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_Replication [label="DNA Replication", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrrolidine\nDerivative", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bacterial_Growth [label="Bacterial Growth", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges DNA_Gyrase -> DNA_Replication [label="Enables"]; Inhibitor -> DNA_Gyrase [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; DNA_Replication -> Bacterial_Growth [label="Leads to"]; }

Antiviral Activity: Pyrrolidine derivatives have demonstrated broad-spectrum antiviral activity. For instance, certain quinoxaline-pyrrolidine hybrids have shown high potency against HSV-1, H1N1, and SARS-CoV-2 viruses.[10] Pyrrolidine-functionalized nucleoside analogs have also been investigated for their potential as anti-HIV agents.[11]

| Compound Class | Pathogen/Target | IC50 (µM) | Reference |

| Quinoxaline-pyrrolidine hybrid 9 | HSV-1 | 0.32 | [10] |

| Quinoxaline-pyrrolidine hybrid 9 | H1N1 | 1.76 | [10] |

| Quinoxaline-pyrrolidine hybrid 9 | SARS-CoV-2 | 1.06 | [10] |

| 1,2,4-oxadiazole/pyrrolidine hybrid 16 | E. coli DNA gyrase | 0.120 | [12] |

| Pyrrolidine-functionalized nucleosides | HIV | Activity reported | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of novel pyrrolidine derivatives.

Synthesis of Spirooxindole-Pyrrolidine Derivatives

The synthesis of spirooxindole-pyrrolidine derivatives can be achieved through a one-pot, three-component [3+2] cycloaddition reaction.[6][13]

General Procedure:

-

A mixture of an isatin derivative (0.5 mmol), L-thioproline (66.5 mg, 0.5 mmol), and a suitable dipolarophile (e.g., an α,β-unsaturated carbonyl compound) (0.5 mmol) are refluxed in ethanol on an oil bath for 2 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is allowed to cool to room temperature and the solvent is evaporated slowly.

-

The resulting solid product is then purified, typically by recrystallization or column chromatography, to yield the desired spirooxindole-pyrrolidine derivative.

// Nodes Reactants [label="Isatin Derivative\n+ L-Thioproline\n+ Dipolarophile", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="[3+2] Cycloaddition\n(Ethanol, Reflux)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="TLC Monitoring", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Solvent Evaporation\n& Purification", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Spirooxindole-Pyrrolidine\nDerivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Reaction; Reaction -> Monitoring; Monitoring -> Workup [label="Reaction Complete"]; Workup -> Product; }

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized pyrrolidine derivatives and a standard drug (e.g., Doxorubicin) for 48 hours.[1]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-